molecular formula C19H13F B13424995 Benz(a)anthracene, 6-fluoro-7-methyl- CAS No. 2541-68-6

Benz(a)anthracene, 6-fluoro-7-methyl-

Cat. No.: B13424995
CAS No.: 2541-68-6
M. Wt: 260.3 g/mol
InChI Key: YTMJGWZZUJCJPE-UHFFFAOYSA-N
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Description

Benz(a)anthracene, 6-fluoro-7-methyl- is a halogenated derivative of benz(a)anthracene, characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 7th position. This compound has the molecular formula C19H13F and a molecular weight of 260.305 g/mol

Preparation Methods

The synthesis of Benz(a)anthracene, 6-fluoro-7-methyl- typically involves the use of fluorinated precursors and methylation reactions. One common synthetic route includes the use of 3-fluoronaphthalene as a starting material, which undergoes a series of reactions including lithiation and subsequent cyclization to form the desired compound . The reaction conditions often involve the use of strong bases such as methyllithium and high temperatures to facilitate the cyclization process.

Chemical Reactions Analysis

Benz(a)anthracene, 6-fluoro-7-methyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The fluorine atom and methyl group can participate in substitution reactions, leading to the formation of various substituted derivatives. Common reagents include halogens and nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benz(a)anthracene, 6-fluoro-7-methyl- has several applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons. Its unique structure allows for the investigation of the effects of fluorine and methyl substitutions on PAH behavior.

    Biology: This compound is studied for its potential biological activity, including its interactions with biological macromolecules such as DNA and proteins. It is used in research related to mutagenicity and carcinogenicity.

    Medicine: Research on this compound includes its potential use in drug development, particularly in the design of anticancer agents. Its interactions with cellular pathways are of interest in understanding its mechanism of action.

    Industry: Benz(a)anthracene, 6-fluoro-7-methyl- is used in the development of materials with specific electronic and optical properties. It is also studied for its potential use in environmental monitoring and remediation.

Mechanism of Action

The mechanism of action of Benz(a)anthracene, 6-fluoro-7-methyl- involves its interaction with cellular components, particularly nucleic acids and proteins. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The presence of the fluorine atom enhances its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but they likely include key enzymes and receptors involved in cellular metabolism and signaling.

Comparison with Similar Compounds

Benz(a)anthracene, 6-fluoro-7-methyl- can be compared with other similar compounds such as:

The uniqueness of Benz(a)anthracene, 6-fluoro-7-methyl- lies in the combination of the fluorine and methyl substitutions, which confer distinct chemical and biological properties.

Properties

CAS No.

2541-68-6

Molecular Formula

C19H13F

Molecular Weight

260.3 g/mol

IUPAC Name

6-fluoro-7-methylbenzo[a]anthracene

InChI

InChI=1S/C19H13F/c1-12-15-8-4-2-6-13(15)10-17-16-9-5-3-7-14(16)11-18(20)19(12)17/h2-11H,1H3

InChI Key

YTMJGWZZUJCJPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=CC=CC=C13)C4=CC=CC=C4C=C2F

Origin of Product

United States

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